TPA Ear Edema Potency vs. Pachymic Acid
Dehydrotumulosic acid (DTA) is approximately 6.9-fold more potent than its closest structural analog pachymic acid (PA) in the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model. DTA inhibited acute ear edema with an ID₅₀ of 0.68 nmol/ear, compared to 4.7 nmol/ear for PA, representing a 6.9-fold potency advantage [1]. Both compounds were isolated from the same Poria cocos methanol extract and tested under identical experimental conditions, ensuring direct comparability [1].
| Evidence Dimension | In vivo anti-inflammatory potency: TPA-induced mouse ear edema inhibition (ID₅₀) |
|---|---|
| Target Compound Data | Dehydrotumulosic acid ID₅₀ = 0.68 nmol/ear |
| Comparator Or Baseline | Pachymic acid ID₅₀ = 4.7 nmol/ear |
| Quantified Difference | 6.9-fold greater potency for DTA (ID₅₀ ratio: 4.7 / 0.68 ≈ 6.9) |
| Conditions | Mouse ear edema model; TPA (12-O-tetradecanoylphorbol 13-acetate) as inducer; compounds applied topically; edema measured as increase in ear thickness |
Why This Matters
A 6.9-fold potency difference means DTA achieves equivalent anti-inflammatory efficacy at substantially lower dose levels, directly impacting formulation feasibility, cost-per-dose calculations, and target engagement strategies in anti-inflammatory drug discovery programs.
- [1] Nukaya H, Yamashiro H, Fukazawa H, Ishida H, Tsuji K. Isolation of inhibitors of TPA-induced mouse ear edema from Hoelen, Poria cocos. Chem Pharm Bull (Tokyo). 1996 Apr;44(4):847-9. PMID: 8681415. View Source
